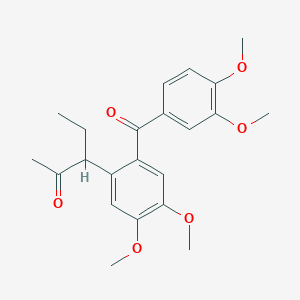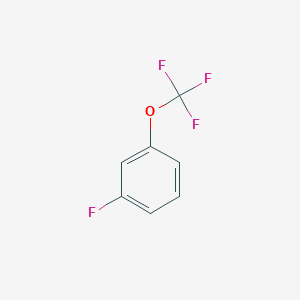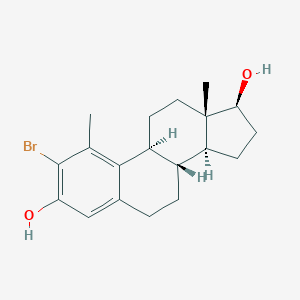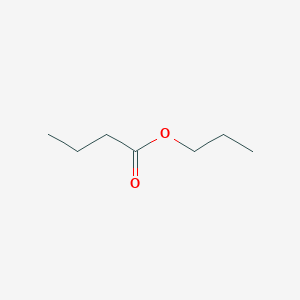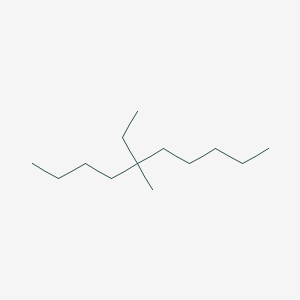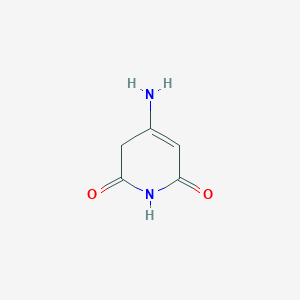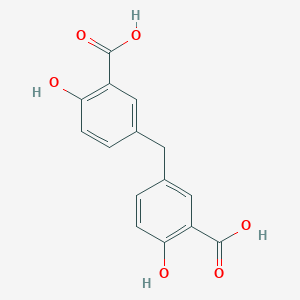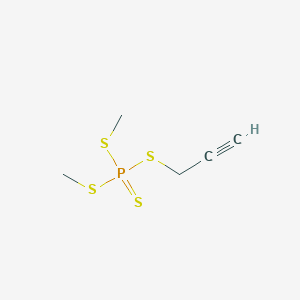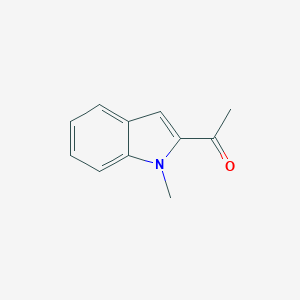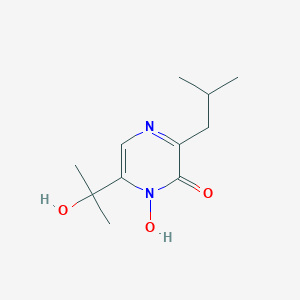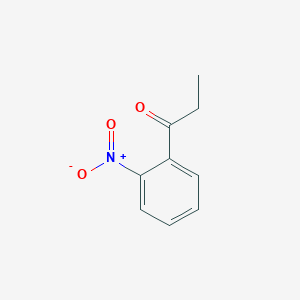
1-(2-硝基苯基)丙酮
描述
The compound 1-(2-Nitrophenyl)propan-1-one is a chemical species that is characterized by the presence of a nitro group attached to a phenyl ring, which is further connected to a propenone moiety. This structure is a common motif in various organic compounds that exhibit a range of reactivities and have potential applications in different fields such as medicinal chemistry and materials science.
Synthesis Analysis
The synthesis of compounds related to 1-(2-Nitrophenyl)propan-1-one can involve various strategies. For instance, the reactivity of 1-(2-pyridyl)-2-propen-1-ol with nitro derivatives has been explored, showing that it can act as a mimic for the Hantzsch ester 1,4-dihydropyridine in the metal-free reduction of nitro groups to amino functions in a domino process . This suggests that similar strategies could potentially be applied to synthesize amino derivatives of 1-(2-Nitrophenyl)propan-1-one.
Molecular Structure Analysis
The molecular structure of compounds similar to 1-(2-Nitrophenyl)propan-1-one has been elucidated using various spectroscopic techniques and crystallography. For example, the crystal structure of a related compound, (2E)-1-(anthracen-9-yl)-3-(3-nitrophenyl)prop-2-en-1-one, was determined, revealing a dihedral angle between the anthracene and phenyl rings and the orientation of the nitro group relative to the benzene ring . These structural details are crucial for understanding the chemical behavior and potential interactions of these compounds.
Chemical Reactions Analysis
The chemical reactivity of nitrophenyl propenone derivatives can be quite diverse. Organotin(IV) carboxylates of (E)-3-(2-nitrophenyl) propenoic acid have been synthesized, indicating that these compounds can form complexes with metals, which could alter their reactivity and potentially lead to applications in catalysis or as materials with unique properties .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1-(2-Nitrophenyl)propan-1-one derivatives can be inferred from related compounds. For instance, the antibacterial activity of metal complexes with a ligand similar to 1-(2-Nitrophenyl)propan-1-one has been studied, showing enhanced activity compared to the free ligand . This suggests that the nitrophenyl propenone core can be a valuable component in the design of bioactive molecules.
科学研究应用
Corrosion Inhibition : 1-(4-Nitrophenylo-imino)-1-(phenylhydrazono)-propan-2-one, a derivative of 1-(2-Nitrophenyl)propan-1-one, has been studied as a corrosion inhibitor for mild steel in acidic solutions. It was found to be effective, with the efficiency increasing with concentration and decreasing with temperature. This study utilized various techniques like weight loss, electrochemical impedance spectroscopy, and scanning electron microscopy for analysis (Hamani et al., 2017).
Chiral Resolution Agent : In another application, (−)(R,R)-2-Amino-1-(4-nitrophenyl)propan-1,3-diol, closely related to 1-(2-Nitrophenyl)propan-1-one, was used to resolve racemic acids, demonstrating its potential in chiral resolution processes (Drewes et al., 1992).
Photophysical Properties Study : A derivative, (E)-3-(furan-2-yl)-1-(4-nitrophenyl)prop-2-en-1-one, was studied for its absorption and fluorescence characteristics in different solvents. This study provided insights into intramolecular charge transfer interactions and dipole moments in various solvents, highlighting its use in photophysical research (Kumari et al., 2017).
Molecular Structure Analysis : The molecular structures of various nitro-substituted chalcones, including (E)-1,3-bis(2-nitrophenyl)prop-2-en-1-one, have been analyzed using X-ray crystallography. These studies help in understanding the conformational and planarity effects of nitro substituents on these molecules, which is crucial in materials science and molecular engineering (Hidalgo et al., 2021).
Antimicrobial Activity : Metal complexes of hydrazone ligands, including 1-(phenyl-hydrazono)-propan-2-one, have been synthesized and tested for antimicrobial activities. The study revealed these compounds' higher effectiveness against Gram-positive bacteria, suggesting their potential use in developing new antimicrobial agents (El-Sherif, 2009).
Pharmaceutical Research : In pharmaceutical research, derivatives like 2-(4-nitrophenyl)-2-(phenylamino)propanenitrile have been synthesized and characterized, providing insights into their crystal structure and potential pharmaceutical applications (Sharma et al., 2014).
Synthetic Intermediate : It serves as an intermediate in the synthesis of various compounds, demonstrating its versatility in organic synthesis. For example, it was used in the synthesis of cryptolepine and cryptoteckieine (Ho & Jou, 2002).
Organotin(IV) Carboxylates Synthesis : The compound has been used in synthesizing organotin(IV) carboxylates, which were characterized and analyzed for their antitumor activities, showing its potential in medicinal chemistry (Liu et al., 2011).
安全和危害
属性
IUPAC Name |
1-(2-nitrophenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3/c1-2-9(11)7-5-3-4-6-8(7)10(12)13/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRECTDZFQAWHEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC=CC=C1[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80293615 | |
| Record name | 1-(2-nitrophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80293615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Nitrophenyl)propan-1-one | |
CAS RN |
17408-15-0 | |
| Record name | NSC90987 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90987 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(2-nitrophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80293615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2-nitrophenyl)propan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



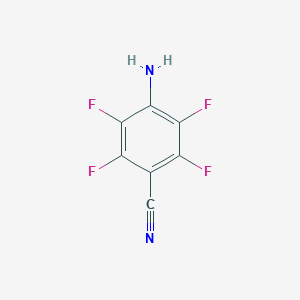
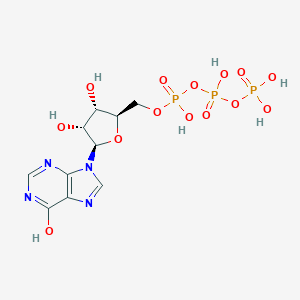
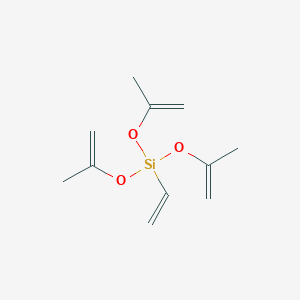
![12-Hydroxy-4-methyl-13-methylidenetetracyclo[10.2.1.01,9.03,8]pentadecane-2,4,8-tricarboxylic acid](/img/structure/B92360.png)
